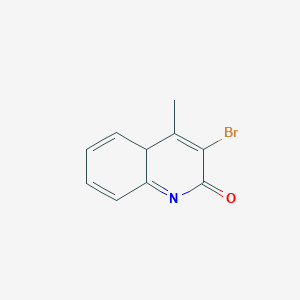

3-bromo-4-methyl-4aH-quinolin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C10H8BrNO |

|---|---|

Molekulargewicht |

238.08 g/mol |

IUPAC-Name |

3-bromo-4-methyl-4aH-quinolin-2-one |

InChI |

InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5,7H,1H3 |

InChI-Schlüssel |

CJMWQRFOFGFQDF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N=C2C1C=CC=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . This method provides good yields at room temperature and is environmentally friendly.

Another method involves the direct carbonylation of o-alkenylanilines using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . This method is practical and efficient, making it suitable for both scientific research and industrial applications.

Industrial Production Methods

For industrial production, the synthesis of 3-bromo-4-methyl-4aH-quinolin-2-one can be scaled up using continuous-flow processes. These processes involve the use of catalysts such as Cu(OAc)2 and Pd(OAc)2, along with air as the terminal oxidant . The reactions are carried out under mild conditions, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-4-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using visible-light-mediated aerobic dehydrogenation reactions.

Reduction: Reduction reactions can be carried out using reagents such as Zn/AcOH or triphenylphosphine.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.

Common Reagents and Conditions

Oxidation: Titanium dioxide catalyst and oxygen as the oxidant.

Reduction: Zinc/acetic acid or triphenylphosphine.

Substitution: Sodium azide and other nucleophiles.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of reduced quinolinone derivatives.

Substitution: Formation of azido-quinolinone derivatives.

Wissenschaftliche Forschungsanwendungen

3-bromo-4-methyl-4aH-quinolin-2-one has several scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Used in the production of materials with specific applications, such as dyes and pigments.

Wirkmechanismus

The mechanism of action of 3-bromo-4-methyl-4aH-quinolin-2-one involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of specific enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

3-Bromo-2-methyl-1H-quinolin-4-one (CAS 41999-24-0)

- Key Differences : Bromine at position 3 (shared), methyl at position 2 instead of 4.

- Electronic effects differ due to altered conjugation pathways .

3-Bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9)

- Key Differences : Phenyl substituent at position 2 vs. methyl at position 4.

- Impact: The phenyl group introduces strong electron-withdrawing effects via conjugation, stabilizing the quinolinone core. This enhances reactivity in electrophilic substitutions compared to the methyl-substituted analog .

Core Structure Modifications

4-Bromo-3-methyl-2H-isoquinolin-1-one (CAS 4876-10-2)

- Key Differences: Isoquinolinone core (benzopyridone isomer) with bromine at position 4 and methyl at position 3.

- Impact: The isoquinolinone structure alters the distribution of electron density, increasing dipole moments and solubility in polar solvents compared to quinolinone derivatives .

Pyrazoloquinolinones (e.g., DK-I-89-1, DK-IV-22-1)

Functional Group Variations

3-Amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone (CAS 77616-97-8)

- Key Differences: Amino group at position 3 and pyridinyl at position 4.

6-Bromo-2-phenyl-1H-quinolin-4-one (CAS 20364-59-4)

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.